
3-(2'-ChlorobenZyloxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2’-Chlorobenzyloxy)phenylzinc bromide is an organozinc compound with the molecular formula C13H10BrClOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Chlorobenzyloxy)phenylzinc bromide involves the reaction of 3-(2’-Chlorobenzyloxy)bromobenzene with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-(2’-Chlorobenzyloxy)bromobenzene+Zn→3-(2’-Chlorobenzyloxy)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of 3-(2’-Chlorobenzyloxy)phenylzinc bromide follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2’-Chlorobenzyloxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Typical conditions involve the use of palladium catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Phenols, quinones.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2’-Chlorobenzyloxy)phenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science
Mécanisme D'action
The mechanism of action of 3-(2’-Chlorobenzyloxy)phenylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical transformations. The zinc atom acts as a nucleophile, facilitating the transfer of the phenyl group to electrophilic centers in target molecules. This process is often catalyzed by transition metals such as palladium, which enhance the reactivity and selectivity of the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the chlorobenzyloxy group.
3-(2’-Chlorobenzyloxy)phenylboronic acid: Contains a boronic acid group instead of a zinc atom.
3-(2’-Chlorobenzyloxy)phenylmagnesium bromide: A Grignard reagent with magnesium instead of zinc
Uniqueness
3-(2’-Chlorobenzyloxy)phenylzinc bromide is unique due to its specific reactivity profile, which combines the properties of both the chlorobenzyloxy group and the organozinc moiety. This makes it particularly useful in selective cross-coupling reactions and other synthetic applications where high reactivity and selectivity are required .
Propriétés
Formule moléculaire |
C13H10BrClOZn |
|---|---|
Poids moléculaire |
363.0 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H10ClO.BrH.Zn/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
GUPOLBTYJFUUNL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)COC2=CC=C[C-]=C2)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



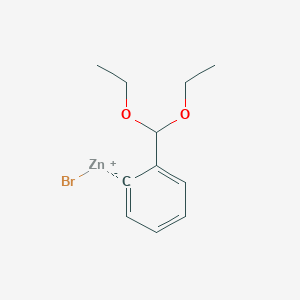
![2-({[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14898831.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B14898839.png)
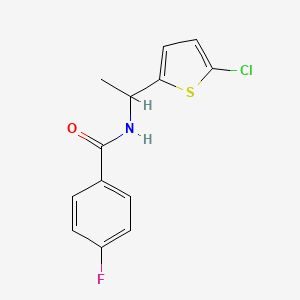

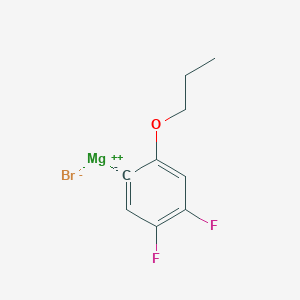
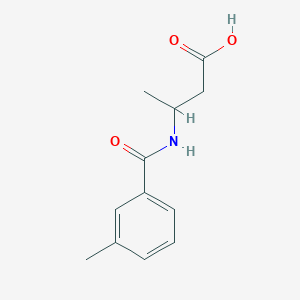
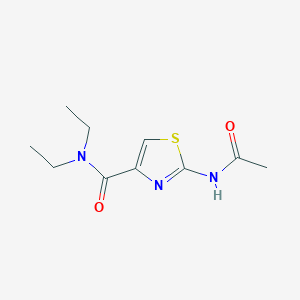
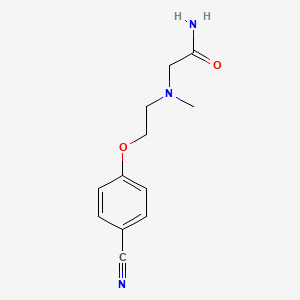

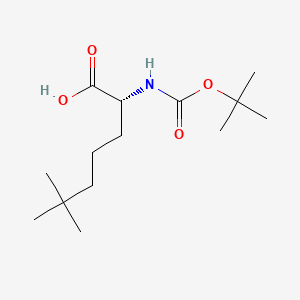
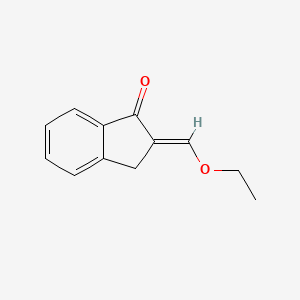
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B14898904.png)
